S-(3-Chloro-4-fluorophenyl) ethanethioate
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Overview
Description
S-(3-Chloro-4-fluorophenyl) ethanethioate is an organic compound with the molecular formula C₈H₆ClFOS It belongs to the class of thioesters, which are characterized by the presence of a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Chloro-4-fluorophenyl) ethanethioate typically involves the reaction of 3-chloro-4-fluoroaniline with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(3-Chloro-4-fluorophenyl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(3-Chloro-4-fluorophenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
- S-(3-Chloro-5-fluorophenyl) ethanethioate
- S-(3-Bromo-4-fluorophenyl) ethanethioate
- S-(3-Chloro-4-methylphenyl) ethanethioate
Comparison: S-(3-Chloro-4-fluorophenyl) ethanethioate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents, leading to variations in reactivity and applications.
Properties
IUPAC Name |
S-(3-chloro-4-fluorophenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFOS/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDVNSDRYTWJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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